[1-(2-Aminophenyl)ethyl](pyridin-3-ylmethyl)amine
Description
1-(2-Aminophenyl)ethylamine (CAS: 1142214-26-3) is a secondary amine featuring a 2-aminophenyl group linked via an ethyl chain to a pyridin-3-ylmethyl moiety. Its molecular formula is C₁₄H₁₇N₃, with a molecular weight of 227.31 g/mol . The compound’s structure combines aromatic amines (2-aminophenyl) and heteroaromatic (pyridine) systems, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(pyridin-3-ylmethylamino)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11(13-6-2-3-7-14(13)15)17-10-12-5-4-8-16-9-12/h2-9,11,17H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBSZHCJGKWUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)ethylamine typically involves the reaction of 2-aminophenylethylamine with pyridin-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for 1-(2-Aminophenyl)ethylamine are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(2-Aminophenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 1-(2-Aminophenyl)ethylamine with structurally or functionally related amines, focusing on molecular features, synthetic routes, and physicochemical properties.
Structural Analogues
| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reference |
|---|---|---|---|---|---|
| 1-(2-Aminophenyl)ethylamine | 2-Aminophenyl + pyridin-3-ylmethyl | C₁₄H₁₇N₃ | 227.31 | 1142214-26-3 | |
| 1-(2-Chloropyridin-3-yl)ethan-1-amine | Chlorine substitution on pyridine ring | C₇H₈ClN₂ | 155.60 | 911825-90-6 | |
| (3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine | Branched alkyl chain (3-methylbutan-2-yl) | C₁₂H₂₀N₂ | 192.30 | N/A | |
| [3-(3-Aminophenyl)-5-trifluoromethylpyridin-2-yl]dimethylamine | Trifluoromethyl group + dimethylamine moiety | C₁₄H₁₅F₃N₃ | 294.29 | 1311279-91-0 | |
| Parabromodylamine (Brompheniraminum) | Bromophenyl group + dimethylaminoethyl chain | C₁₆H₁₉BrN₂ | 319.24 | 86-22-6 |
Key Observations :
- Substituent Effects: The target compound’s 2-aminophenyl group enhances nucleophilicity compared to halogenated analogues (e.g., 1-(2-chloropyridin-3-yl)ethan-1-amine ).
- Heteroaromatic Systems : The pyridine ring in the target compound provides a rigid scaffold, contrasting with the thiophene or oxadiazole systems in other amines (e.g., {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine hydrochloride ).
Physicochemical Properties
| Property | 1-(2-Aminophenyl)ethylamine | 1-(2-Chloropyridin-3-yl)ethan-1-amine | Parabromodylamine |
|---|---|---|---|
| Water Solubility | Moderate (polar NH₂ and pyridine groups) | Low (chlorine reduces polarity) | Low |
| Melting Point | Not reported | Not reported | 98–100 °C |
| Stability | Air-sensitive (amine oxidation) | Stable under inert conditions | Hygroscopic |
Reactivity Trends :
- The target compound’s primary amine (2-aminophenyl) is prone to oxidation or Schiff base formation, unlike tertiary amines like parabromodylamine .
- Chlorinated analogues (e.g., ) exhibit lower reactivity in nucleophilic substitutions due to electron-withdrawing effects.
Biological Activity
The compound 1-(2-Aminophenyl)ethylamine , characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound comprises:
- An aminophenyl group, which is known for its role in various biological interactions.
- A pyridine ring , which can coordinate with metal ions, enhancing biological activity through the formation of metal complexes.
- An ethyl bridge , linking the two functional groups, which may influence the compound's pharmacokinetics and interaction with biological targets.
The biological activity of 1-(2-Aminophenyl)ethylamine is likely mediated through:
- Receptor-Ligand Interactions : The compound may act as a ligand for various biological receptors, influencing signaling pathways.
- Metal Coordination : The pyridine nitrogen can interact with metal ions, potentially affecting enzyme activity and stability.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of aminophenyl compounds can possess antibacterial and antifungal activities. For instance, some pyridine-containing compounds demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria .
- Antiproliferative Effects : Certain analogs have been evaluated for their anticancer properties, showing promising results in inhibiting cell proliferation in cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various pyridine derivatives, including those similar to 1-(2-Aminophenyl)ethylamine. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential therapeutic applications in infectious diseases .
- Anticancer Activity : In vitro studies on analogs showed IC50 values indicating effective antiproliferative activity against HeLa cells. The mechanisms involved apoptosis induction and cell cycle arrest, highlighting the compound's potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-aminophenyl)ethylamine, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. Key steps include:
- Reductive amination : Reacting 2-aminophenylacetaldehyde with (pyridin-3-ylmethyl)amine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6) at 25–40°C.
- Nucleophilic substitution : Using a halogenated precursor (e.g., 1-(2-bromoethyl)-2-aminobenzene) and (pyridin-3-ylmethyl)amine in polar aprotic solvents (e.g., DMF) with K2CO3 as a base at 80–100°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. How can the structural features of this compound be characterized to confirm its identity and purity?
- Methodological Answer :
- NMR spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–8.5 ppm, ethylamine protons at δ 2.6–3.2 ppm) .
- Mass spectrometry : Confirm molecular weight (calculated for C14H17N3: 227.14 g/mol) using ESI-MS or HRMS.
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and bonding patterns .
Q. What biological targets or pathways are associated with this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., pyridine- and benzylamine-containing compounds) suggest potential interactions with:
- GPCRs : Dopamine or serotonin receptors due to the ethylamine moiety .
- Enzymes : Monoamine oxidases (MAOs) or kinases, as pyridine derivatives often modulate redox-active sites .
- Experimental validation : Perform receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies (e.g., fluorometric MAO assays) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for specific receptors?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to dock the compound into receptor structures (e.g., PDB ID 4LAR for dopamine receptors). Focus on hydrogen bonding (amine groups) and π-π stacking (pyridine/benzene rings) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Validation : Compare computational results with experimental IC50 values from competitive binding assays .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers or assay-specific biases (e.g., cell-line dependency) .
- Dose-response studies : Re-test the compound across multiple concentrations (e.g., 1 nM–100 µM) in standardized assays (e.g., cAMP accumulation for GPCR activity) .
- Structural tweaks : Modify substituents (e.g., fluorination of the pyridine ring) to isolate activity-contributing groups .
Q. How can the compound’s reactivity under physiological conditions be evaluated for drug development?
- Methodological Answer :
- Stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Analyze degradation via LC-MS over 24 hours .
- Metabolic profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite.
- Storage : Keep in a desiccator at 4°C under nitrogen to prevent oxidation .
Q. How can researchers design dose-response experiments to minimize cytotoxicity in cell-based assays?
- Methodological Answer :
- Pilot toxicity screen : Use MTT or resazurin assays to determine IC50 in HEK-293 or HepG2 cells.
- Sub-toxic dosing : Select concentrations ≤10% of IC50 for functional assays (e.g., 0.1–10 µM) .
- Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
